molecular formula C6H5BrFN B1527622 6-Bromo-2-fluoro-3-methylpyridine CAS No. 1211536-81-0

6-Bromo-2-fluoro-3-methylpyridine

Cat. No.: B1527622
CAS No.: 1211536-81-0
M. Wt: 190.01 g/mol
InChI Key: GQJQOJQNLCYCMS-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methylpyridine ( 1211536-81-0) is a valuable halogenated pyridine derivative that serves as a versatile heterocyclic building block in organic synthesis and research development . With a molecular formula of C6H5BrFN and a molecular weight of 190.01 g/mol , this compound is particularly significant in the discovery and synthesis of novel active ingredients. The strategic placement of bromo and fluoro substituents on the pyridine ring makes it a key intermediate for cross-coupling reactions, such as Suzuki and Buchwald reactions, enabling the introduction of more complex functional groups . Research into fluorinated pyridines, like this compound, is crucial in the agrochemical and pharmaceutical industries. The incorporation of fluorine and fluorine-containing moieties can profoundly impact a compound's biological activity, physical properties, metabolism, and affinity for biomolecular targets . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals, as it may be harmful if swallowed and may cause skin and serious eye irritation . Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJQOJQNLCYCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720901
Record name 6-Bromo-2-fluoro-3-methylpyridine
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Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211536-81-0
Record name 6-Bromo-2-fluoro-3-methylpyridine
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URL https://comptox.epa.gov/dashboard/DTXSID30720901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-fluoro-3-methylpyridine
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Synthetic Methodologies for 6 Bromo 2 Fluoro 3 Methylpyridine and Its Precursors

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For 6-Bromo-2-fluoro-3-methylpyridine, this process involves identifying key bonds that can be disconnected to reveal plausible synthetic pathways.

The primary disconnections for this compound are the carbon-halogen (C-F and C-Br) and carbon-carbon (C-CH₃) bonds.

C-Br Bond Disconnection: This disconnection suggests that the target molecule can be synthesized from 2-Fluoro-3-methylpyridine (B30981) via a bromination reaction. This is a common strategy if the precursor is readily accessible and the bromination can be controlled to occur at the desired position.

C-F Bond Disconnection: This approach points towards a fluorination reaction on a precursor like 6-Bromo-3-methylpyridin-2-ol or, more commonly, 2-Amino-6-bromo-3-methylpyridine . The latter is a precursor for the Balz-Schiemann reaction, a well-established method for introducing fluorine onto an aromatic ring.

C-CH₃ Bond Disconnection: While direct methylation of a 6-Bromo-2-fluoropyridine skeleton is possible, it is often more practical and regiochemically controlled to start with a precursor that already contains the methyl group, such as a derivative of 3-picoline (3-methylpyridine).

Based on this analysis, the most strategically sound approach often involves a multi-step synthesis starting from a substituted 3-picoline derivative, where the fluorine and bromine atoms are introduced sequentially.

Table 1: Retrosynthetic Analysis of this compound

Disconnection Precursor Synthon Potential Starting Material Required Reaction Type
C-Br Bond 2-Fluoro-3-methylpyridine 2-Fluoro-3-methylpyridine Electrophilic Bromination
C-F Bond 2-Amino-6-bromo-3-methylpyridine 2-Amino-6-bromo-3-methylpyridine Diazotization/Fluorination (Balz-Schiemann)
C-CH₃ Bond 6-Bromo-2-fluoropyridine 6-Bromo-2-fluoropyridine Methylation (e.g., with organometallics)

Direct Synthesis Approaches

The synthesis of this compound relies on a toolkit of reactions specific to pyridine (B92270) chemistry. The electron-deficient nature of the pyridine ring influences the conditions required for substitution reactions.

Halogenation Protocols for Pyridine Ring Systems

Halogenating pyridine rings can be challenging due to their reduced reactivity towards electrophiles compared to benzene. However, several strategies exist:

Activation via N-Oxide Formation : Pyridine can be converted to its N-oxide, which activates the 2- and 4-positions for electrophilic substitution. After halogenation, the N-oxide can be reduced back to the pyridine. nih.gov

Metalation-Trapping Sequences : Directed ortho-metalation, followed by quenching with a halogen source (e.g., Br₂ or C₂Cl₆), is an effective method for regioselective halogenation. nih.gov

Halogenation under Harsh Conditions : Direct halogenation can sometimes be achieved under forcing conditions, such as using oleum (B3057394) or fuming sulfuric acid, though this may lead to mixtures of products. nih.gov

Fluorination Methodologies, including Improved Balz-Schiemann Reaction

The introduction of a fluorine atom onto a pyridine ring is a critical step. While various methods exist, the Balz-Schiemann reaction remains a cornerstone. acs.org

Traditional Balz-Schiemann Reaction : This reaction involves the conversion of an aromatic amine to a diazonium salt using nitrous acid, followed by thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt to yield the fluoro-aromatic compound.

Improved Balz-Schiemann Reaction : Modern variations aim to improve yields and avoid the isolation of potentially unstable diazonium salts. A patented method describes the synthesis of fluoropyridines by diazotization of an aminopyridine in anhydrous hydrogen fluoride (B91410) at low temperatures (-78 °C), followed by warming to induce fluorination. google.com This one-pot procedure often provides higher yields and is more suitable for industrial-scale production. google.com

Table 2: Comparison of Fluorination Methods

Method Description Advantages Disadvantages
Traditional Balz-Schiemann Diazotization of an amine, isolation of diazonium tetrafluoroborate, then thermal decomposition. Well-established, reliable for many substrates. Requires isolation of potentially explosive diazonium salts; yields can be moderate.
Improved Balz-Schiemann google.com One-pot diazotization and fluorination, often in anhydrous HF or with other fluoride sources. Higher yields, improved safety (no isolation of intermediates), suitable for industrialization. Requires specialized equipment to handle anhydrous hydrogen fluoride.
Nucleophilic Substitution (SNA) Displacement of a leaving group (e.g., Cl, NO₂) by a fluoride source (e.g., KF, CsF). Can be effective for activated pyridines (e.g., with electron-withdrawing groups). Requires an activated precursor; may require high temperatures.

Bromination Techniques

Introducing the bromine atom at the 6-position of the 2-fluoro-3-methylpyridine core requires regioselective control.

Direct Bromination : Electrophilic bromination of 2-fluoro-3-methylpyridine would likely be directed by the existing substituents. The fluorine at the 2-position is deactivating, while the methyl group at the 3-position is activating. Bromination would be expected to occur at the 5- or 6-position.

Sandmeyer-type Reaction : An alternative is to start with an aminopyridine, such as 2-amino-3-methyl-6-nitropyridine. The nitro group can be reduced to an amine, which is then converted to a bromine via a Sandmeyer reaction.

Bromination using NaBr/NaBrO₃ : A safer and more environmentally friendly alternative to using liquid bromine involves the in situ generation of bromine from sodium bromide and sodium bromate (B103136) in the presence of a strong acid like sulfuric acid. google.com This method was successfully used to brominate aminopicolines in high yield. google.com

Methylation Strategies

In most synthetic routes towards this compound, the methyl group is incorporated from the start by using a 3-picoline derivative. However, direct methylation strategies on heterocyclic rings exist.

Organometallic Reagents : Reaction with organometallic reagents like methyl lithium or methyl Grignard reagents can introduce a methyl group, but this typically occurs via nucleophilic addition and may lack regioselectivity.

Radical Methylation : Radical reactions can also be used to install methyl groups onto heterocyclic systems.

Alkylation of Precursors : In some cases, a precursor can be alkylated. For instance, the alkylation of 6-halopurines is a known process, though it often results in a mixture of N7 and N9 alkylated isomers, highlighting the challenge of regioselectivity. nih.gov For the synthesis of the target compound, starting with a commercially available methylpyridine is the most common and efficient approach.

Multi-Step Synthetic Routes from Readily Available Precursors

A practical and efficient synthesis of this compound often begins with a commercially available, pre-methylated pyridine. A logical sequence involves the sequential introduction of the bromo and fluoro groups. One such route starts from 2-Amino-3-methylpyridine.

Step 1: Bromination of 2-Amino-3-methylpyridine The starting material, 2-Amino-3-methylpyridine, undergoes electrophilic bromination. The amino group is a strong activating group, directing the incoming electrophile. The reaction can be performed using reagents like N-Bromosuccinimide (NBS) or the NaBr/NaBrO₃/H₂SO₄ system to yield 2-Amino-6-bromo-3-methylpyridine . google.com

Step 2: Fluorination via Improved Balz-Schiemann Reaction The resulting 2-Amino-6-bromo-3-methylpyridine is then converted to the final product. This is achieved through diazotization of the amino group, followed by fluorination. Using the improved Balz-Schiemann conditions, the amine is dissolved in anhydrous hydrogen fluoride, treated with sodium nitrite (B80452) at low temperature, and then warmed to complete the transformation into This compound . google.com

Table 3: Example Multi-Step Synthetic Route

Step Starting Material Reagents & Conditions Product

| 1 | 2-Amino-3-methylpyridine | 1. NaBr, NaBrO₃, H₂SO₄ 2. Neutralization (e.g., NaHCO₃) | 2-Amino-6-bromo-3-methylpyridine | | 2 | 2-Amino-6-bromo-3-methylpyridine | 1. Anhydrous Hydrogen Fluoride (HF), -78 °C 2. Sodium Nitrite (NaNO₂) 3. Warming to -5 °C to 70 °C | this compound |

This route is advantageous as it utilizes readily available starting materials and employs reactions that have been optimized for high yield and industrial applicability. google.com

Conversion of Aminopyridine Derivatives

A prevalent strategy for synthesizing substituted pyridines involves the transformation of an amino group into a halogen via diazotization reactions, such as the Sandmeyer or Balz-Schiemann reactions. This approach allows for the precise installation of bromine or fluorine atoms at specific positions on the pyridine ring.

A representative synthesis involves a multi-step process starting from an aminomethylpyridine (picoline) precursor. google.com For instance, the synthesis of a related compound, 2-bromo-3-fluoro-6-picoline, begins with 3-amino-6-picoline. google.com The process can be outlined in two key stages:

Bromination: The initial aminopyridine is first converted to its bromo derivative. This can be achieved by treating the aminopyridine with reagents like hydrogen bromide and bromine, followed by diazotization with sodium nitrite. chemicalbook.com In one patented method, 3-amino-6-picoline is treated with a mixture of sodium bromide, sodium bromate, and sulfuric acid to yield 3-amino-2-bromo-6-picoline with a high yield of 90.3%. google.com

Fluorination: The resulting aminobromopicoline undergoes a fluorination reaction, typically an improved Balz-Schiemann reaction. The amino group is converted into a diazonium fluoride salt, which then decomposes to install the fluorine atom. In this specific example, 3-amino-2-bromo-6-picoline is dissolved in anhydrous hydrogen fluoride, and sodium nitrite is added at very low temperatures (-78 °C). google.com Following workup, this yields the final 2-bromo-3-fluoro-6-picoline. google.com

The table below summarizes the conditions for a two-step synthesis starting from an aminopicoline.

StepStarting MaterialReagentsSolventConditionsProductYield
1. Bromination3-Amino-6-picolineNaBr, NaBrO₃, H₂SO₄Acetonitrile/WaterIce bath, then room temp. for 3 hrs3-Amino-2-bromo-6-picoline90.3%
2. Fluorination3-Amino-2-bromo-6-picolineNaNO₂, Anhydrous HFAnhydrous HF-78 °C2-Bromo-3-fluoro-6-picoline85.1%

This table is generated based on data from a patented synthetic route google.com.

Derivatization of Methylpyridine Intermediates

Another effective approach is the direct functionalization of simpler methylpyridine (picoline) intermediates. This pathway involves sequential halogenation and/or nitration reactions on the pyridine ring. The synthesis of 2-bromo-6-methyl-3-nitropyridine, a potential precursor, can start from 2-methylpyridine (B31789) or 6-methylpyridine. pipzine-chem.com

One route begins with the nitration of 6-methylpyridine using a mixture of nitric and sulfuric acids to produce 6-methyl-3-nitropyridine. pipzine-chem.com This intermediate is then subjected to bromination, where bromine, in the presence of a catalyst like iron, selectively replaces a hydrogen atom to yield 2-bromo-6-methyl-3-nitropyridine. pipzine-chem.com Alternatively, one could start with the bromination of 2-methylpyridine to get 2-bromo-6-methylpyridine, followed by nitration. pipzine-chem.com

The direct bromination of a fluorinated methylpyridine is also a viable method. For example, 3-fluoro-6-methylpyridine can be brominated using N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst to introduce a bromine atom at the 2-position.

Utilization of Nitropyridine Compounds

Nitropyridine compounds serve as versatile intermediates in the synthesis of halogenated pyridines. The nitro group acts as a directing group and can be subsequently removed or converted into an amino group for further reactions. A patented method describes a synthetic pathway that involves the bromination, denitrification, and fluorination of nitropyridine compounds. google.com This process specifically mentions 2-bromo-6-methyl-5-nitropyridine as a key intermediate. google.com

The reduction of the nitro group is a critical step in many of these synthetic sequences. For example, the reduction of 3-bromo-2-methoxy-5-nitropyridine (B21939) can be carefully controlled using hydrazine (B178648) monohydrate as a reductant and Rh/C as a catalyst to yield the corresponding N-pyridinyl-N-hydroxylamine in high yield (86%), avoiding over-reduction to the aminopyridine. rsc.org For other substrates, such as 2-fluoro-5-nitropyridine, different conditions like higher temperatures may be required to achieve the desired transformation. rsc.org The nitro group can also be completely removed (denitrification) under specific catalytic hydrogenation conditions. google.com

Advanced Synthetic Techniques and Process Optimization

To address the limitations of traditional batch syntheses, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted synthesis and continuous flow chemistry are being explored. These methods offer significant improvements in efficiency, control, and scalability.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. clockss.org The application of microwaves can promote the formation of Grignard reagents by boosting the reactivity of elemental magnesium. nih.gov In the context of heterocyclic synthesis, microwave-assisted multicomponent reactions provide a rapid and efficient route to complex molecules. For example, the synthesis of highly substituted thiazolo[3,2-a]pyrimidine derivatives has been achieved in high yields (85-93%) via a one-pot reaction under microwave irradiation for just 30 minutes, a significant improvement over conventional heating methods. clockss.org This catalyst-free approach highlights the potential of microwave technology to create pyridine-based structures under green and efficient conditions. clockss.org

Continuous Flow Chemistry

Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, reproducibility, and scalability. nih.gov This technology is particularly well-suited for reactions involving highly reactive or unstable intermediates, such as organolithium reagents.

A flow microreactor system has been successfully used for the selective synthesis of disubstituted pyridines from dibromopyridines. rsc.org In this system, a solution of a dibromopyridine in THF and a solution of n-butyllithium (n-BuLi) are mixed in a microreactor at a controlled temperature (e.g., 0 °C). rsc.org The extremely short residence time allows for a selective bromine-lithium exchange. The resulting lithiated intermediate is then immediately mixed with an electrophile (e.g., iodomethane) in a second mixer to yield the desired product, such as 2-bromo-3-methylpyridine. rsc.org This method avoids the cryogenic temperatures often required in batch processes for such reactions. rsc.orgmdpi.com

The table below details the optimized flow conditions for the synthesis of 2-bromo-3-methylpyridine.

Starting MaterialReagent 1 (Flow Rate)Reagent 2 (Flow Rate)TemperatureProductYield
2,3-Dibromopyridine (0.10 M in THF)n-BuLi (0.40 M in n-hexane) (1.50 mL/min)Iodomethane (0.24 M in THF) (3.00 mL/min)0 °C2-Bromo-3-methylpyridine86%

This table is generated based on data from a study on flow microreactor synthesis rsc.org. The flow rate for the dibromopyridine solution was 6.00 mL/min.

Applications of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Reagents)

Organometallic reagents are indispensable for creating carbon-carbon bonds and introducing functional groups onto heterocyclic rings.

Grignard Reagents: Grignard reagents are widely used for the functionalization of halopyridines. A notable example is the use of isopropylmagnesium chloride lithium chloride complex (known as Turbo Grignard) for the selective mono-functionalization of 2,6-dibromopyridine (B144722). mdpi.com This method allows for the synthesis of 2-bromo-6-hydroxymethylpyridine by reacting 2,6-dibromopyridine with the Grignard reagent, followed by quenching with an electrophile like dimethylformamide (DMF). mdpi.com This approach is advantageous as it avoids more hazardous reagents like n-butyllithium and operates under milder conditions. mdpi.com More advanced methods even utilize purple light to promote the coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst. organic-chemistry.org

Organolithium Reagents: Organolithium reagents, particularly n-butyllithium (n-BuLi), are powerful bases and nucleophiles used for halogen-metal exchange reactions. As described in the continuous flow chemistry section (2.4.2), n-BuLi can efficiently perform a bromine-lithium exchange on a dibromopyridine. rsc.org This transient organolithium intermediate is highly reactive and can be trapped with various electrophiles to introduce a wide range of substituents onto the pyridine ring, a key strategy for building molecular complexity. nih.govrsc.org

Synthetic Challenges and Environmental Considerations

Managing Reaction Conditions and Side Reactions

A primary challenge in the synthesis of polysubstituted pyridines is controlling the regioselectivity to avoid the formation of undesired isomers. For instance, during methylation or other substitution reactions on a purine (B94841) core, a common side reaction is the formation of an N9-isomer alongside the desired N7-isomer. nih.gov To manage this, chemists often screen various solvents and temperatures. Research on a related methylation reaction found that less polar solvents like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) could significantly improve the product ratio compared to more traditional solvents like acetone (B3395972) or acetonitrile. nih.gov However, this often requires higher temperatures to achieve a reasonable reaction rate. nih.gov

In reactions involving lithiation, precise temperature control is critical. Dropping the temperature to cryogenic levels (e.g., -78 °C or -100 °C) is often necessary to prevent side reactions, such as the decomposition of the lithiated intermediate or reaction with the solvent. mdpi.comrsc.org The rate of addition of reagents like n-BuLi is also carefully controlled to maintain the low temperature and prevent "hot spots" in the reaction mixture. rsc.org

Furthermore, in cross-coupling reactions, which are often used to build up the pyridine scaffold, the lability of the 2-pyridyl–boron bond can be a significant hurdle, leading to competitive decomposition and low yields. nih.gov Overcoming this may require modified reaction conditions, such as using specific alcohol co-solvents or additives like copper(II) acetate to facilitate the desired coupling over side reactions like protodeborylation. nih.gov

Addressing Toxicity and Handling of Reagents

The synthesis of halogenated pyridines frequently involves reagents that pose significant health and safety risks. Organolithium reagents such as n-butyllithium (n-BuLi) are extremely pyrophoric, igniting spontaneously on contact with air and reacting violently with water. mdpi.com Their use necessitates stringent safety protocols, including working under an inert atmosphere (nitrogen or argon) and using specialized syringe techniques for transfer. mdpi.comnih.gov

Similarly, reagents used for halogenation or functional group conversion can be highly toxic and corrosive. Thionyl chloride, a common chlorinating agent, is toxic and reacts with moisture to release hazardous HCl and SO2 gases. mdpi.com Bromine is also highly corrosive and toxic. chemicalbook.com Safety data for the related compound 6-Bromo-3-fluoro-2-methylpyridine highlights hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye damage. sigmaaldrich.comnih.gov

To mitigate these risks, modern synthetic chemistry emphasizes the use of safer, easier-to-handle alternatives. For example, the highly pyrophoric n-BuLi can be replaced with the "Turbo Grignard" reagent (isopropylmagnesium chloride lithium chloride complex), which performs similar metal-halogen exchanges under milder conditions. mdpi.com Likewise, toxic thionyl chloride can be substituted with cyanuric chloride for chlorination reactions. mdpi.com Proper personal protective equipment (PPE), including safety goggles, impervious gloves, and lab coats, is mandatory when handling these chemicals. echemi.comtcichemicals.com Work should be conducted in a well-ventilated fume hood to avoid inhalation of toxic vapors. echemi.com

ReagentHazardSafer Alternative / Handling PrecautionReference
n-Butyllithium (n-BuLi) Pyrophoric, reacts violently with waterIsopropylmagnesium chloride lithium chloride complex mdpi.com
Thionyl Chloride (SOCl2) Toxic, corrosive, moisture-sensitiveCyanuric chloride mdpi.com
Bromine (Br2) Toxic, corrosiveHandle in fume hood with appropriate PPE chemicalbook.com
Halogenated Pyridines Harmful if swallowed, skin/eye irritantWear gloves, eye protection; ensure good ventilation sigmaaldrich.comnih.govechemi.com

Process Efficiency and Yield Optimization

Scalability is another critical aspect of process efficiency. A reaction that works well on a milligram scale may not be efficient or safe when scaled up to produce grams or kilograms. For example, a method for synthesizing 7-azaindoles was successfully scaled to produce 16.2 grams of product in a 63% isolated yield, demonstrating its robustness. acs.org This often requires moving from batch processing to flow chemistry, which can offer better temperature control and safety for highly exothermic reactions. rsc.org

Reactivity and Transformational Chemistry of 6 Bromo 2 Fluoro 3 Methylpyridine

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 6-bromo-2-fluoro-3-methylpyridine is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions activated by the electron-withdrawing nitrogen atom and the halogen substituents. The fluorine atom at the 2-position and the bromine atom at the 6-position are key reactive sites.

Halogen Exchange Reactions

Halogen exchange reactions on the this compound scaffold can be a strategic approach to modulate the reactivity of the pyridine ring for subsequent transformations. While specific examples of halogen exchange on this exact molecule are not extensively detailed in the available literature, the principles of nucleophilic aromatic substitution (SNAr) on halopyridines suggest that the fluorine atom at the 2-position is more susceptible to displacement by other halogens under appropriate conditions. This is due to the high electronegativity of fluorine, which strongly activates the C2 position towards nucleophilic attack.

For instance, treatment with a chloride or iodide source in a high-boiling point solvent could potentially lead to the corresponding 2-chloro or 2-iodo derivatives. The relative reactivity of the halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, making the displacement of the fluorine atom more favorable than the bromine atom.

Introduction of Diverse Functional Groups

The activated 2-position of this compound is a prime site for the introduction of a variety of functional groups via nucleophilic aromatic substitution. The fluorine atom serves as an excellent leaving group, allowing for the facile formation of new carbon-heteroatom bonds.

Common nucleophiles that can be employed for this purpose include:

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide, sodium ethoxide) or phenoxides would yield the corresponding 2-alkoxy or 2-aryloxy-6-bromo-3-methylpyridines.

Amines: Primary and secondary amines can displace the fluoride (B91410) to form 2-amino-6-bromo-3-methylpyridine derivatives. This reaction is often a key step in the synthesis of biologically active compounds.

Thiols: Thiolates can be used to introduce sulfur-containing moieties, leading to the formation of 2-thioether-substituted pyridines.

The table below summarizes the potential nucleophilic substitution reactions at the C2 position.

NucleophileReagent ExampleProduct
MethoxideSodium Methoxide (NaOMe)6-Bromo-2-methoxy-3-methylpyridine
AmineAmmonia (NH₃)6-Bromo-3-methylpyridin-2-amine
ThiolateSodium Thiophenolate (NaSPh)6-Bromo-3-methyl-2-(phenylthio)pyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of this compound provides a handle for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and other coupled systems.

Carbon-Carbon (C-C) Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis. For this compound, the Suzuki-Miyaura and Heck couplings are particularly relevant.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. In the case of this compound, the bromine atom at the 6-position readily participates in this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups.

A typical reaction involves treating this compound with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent.

Mechanistic Pathways: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps wikipedia.org:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The aryl group from the boronic acid (in the form of a boronate complex with the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The table below provides a representative example of a Suzuki-Miyaura coupling reaction.

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water2-Fluoro-3-methyl-6-phenylpyridine

The Heck coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organic halide and an alkene. This reaction allows for the introduction of vinyl groups at the 6-position of the pyridine ring.

The reaction of this compound with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst and a base, would yield the corresponding 6-vinyl-2-fluoro-3-methylpyridine derivative.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.

The following table illustrates a potential Heck coupling reaction.

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundStyrenePd(OAc)₂Et₃NDMF(E)-2-Fluoro-3-methyl-6-styrylpyridine
Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgscirp.org In the context of this compound, the bromine atom at the 6-position serves as the electrophilic partner for this transformation. While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar substrates, such as 2-amino-3-bromopyridines.

In a typical Sonogashira reaction, a palladium catalyst, often in conjunction with a copper(I) co-catalyst, facilitates the coupling in the presence of a base, such as an amine. scirp.orgscirp.org The reaction conditions are generally mild, offering a broad functional group tolerance.

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes provides insight into the expected reactivity. The optimized conditions for this transformation were found to be 2.5 mol% of Pd(CF₃COO)₂ as the catalyst, 5 mol% of PPh₃ as the ligand, and 5 mol% of CuI as a co-catalyst, with triethylamine (Et₃N) as the base in a dimethylformamide (DMF) solvent at 100°C. scirp.orgsemanticscholar.org These conditions afforded the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields, ranging from 72% to 96%. scirp.orgscirp.orgsemanticscholar.org

Table 1: Representative Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes scirp.orgsemanticscholar.org

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine92
24-Ethynyltoluene2-Amino-3-((4-methylphenyl)ethynyl)pyridine95
31-Ethynyl-4-methoxybenzene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine96
41-Heptyne2-Amino-3-(hept-1-yn-1-yl)pyridine85

Reaction Conditions: 2-amino-3-bromopyridine (1 equiv.), terminal alkyne (1.2 equiv.), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N in DMF, 100°C, 3 h.

These findings suggest that this compound would be a viable substrate for Sonogashira coupling, allowing for the introduction of various alkynyl moieties at the 6-position of the pyridine ring.

Other Named Cross-Coupling Methods (e.g., Kumada, Stille, Negishi, Carbonylative, Decarboxylative)

Beyond the Sonogashira coupling, the bromine atom in this compound is amenable to a variety of other palladium or nickel-catalyzed cross-coupling reactions, each utilizing a different organometallic reagent.

Kumada Coupling: This reaction employs a Grignard reagent (R-MgX) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org It is one of the earliest developed cross-coupling methods and is effective for forming carbon-carbon bonds. wikipedia.org Both palladium and nickel catalysts can be used, with palladium generally offering better chemoselectivity. chem-station.com The reaction is typically carried out in ethereal solvents like THF or diethyl ether. A key consideration for the Kumada coupling is the high reactivity of the Grignard reagent, which limits the tolerance of certain functional groups. chem-station.com

Stille Coupling: The Stille reaction utilizes organostannane reagents (R-SnR'₃). nrochemistry.comwikipedia.org A significant advantage of this method is the stability and functional group tolerance of the organotin compounds. nrochemistry.com The reaction is catalyzed by palladium complexes and often requires the addition of a ligand, such as a phosphine. harvard.edu A drawback of the Stille reaction is the toxicity of the tin reagents and byproducts. nrochemistry.com

Negishi Coupling: In the Negishi coupling, an organozinc reagent (R-ZnX) is used to provide the nucleophilic carbon group. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium and nickel are the most common catalysts for this transformation. nih.gov

Carbonylative Coupling: This variation of cross-coupling reactions involves the insertion of carbon monoxide (CO) into the palladium-carbon bond, leading to the formation of ketones or other carbonyl-containing compounds. For instance, a carbonylative Stille coupling would utilize an organostannane, an aryl halide, and carbon monoxide to produce an aryl ketone. wikipedia.org

Decarboxylative Coupling: This method uses carboxylic acids as coupling partners, which undergo decarboxylation to generate the organometallic intermediate in situ. wikipedia.org This approach avoids the pre-formation of often sensitive organometallic reagents. Palladium-catalyzed decarboxylative cross-coupling of heteroaromatic carboxylic acids with aryl halides is a known transformation. wikipedia.org

Table 2: Overview of Other Named Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentCatalystKey Features
KumadaGrignard (R-MgX)Pd or NiHigh reactivity, limited functional group tolerance. wikipedia.orgorganic-chemistry.org
StilleOrganostannane (R-SnR'₃)PdGood functional group tolerance, toxic reagents. nrochemistry.comwikipedia.org
NegishiOrganozinc (R-ZnX)Pd or NiHigh functional group tolerance, versatile. wikipedia.orgorganic-chemistry.org
CarbonylativeVariousPdIncorporation of a carbonyl group. wikipedia.org
DecarboxylativeCarboxylic AcidPd or CuIn situ generation of organometallic reagent. wikipedia.org
Cross-Electrophile Coupling Strategies

Cross-electrophile coupling is an emerging area of synthesis that involves the coupling of two different electrophiles, typically an aryl halide and an alkyl halide, in the presence of a reducing agent. This approach avoids the need for pre-formed organometallic reagents. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been reported, demonstrating the feasibility of this strategy for heteroaromatic systems. nih.gov These reactions often employ a nickel catalyst and a reductant, such as manganese or zinc metal, or electrochemical reduction. acs.orgnih.gov The development of dual catalytic systems, for instance using both nickel and cobalt, has expanded the scope and functional group tolerance of these reactions. nih.gov

Carbon-Heteroatom (C-N, C-O, C-S, C-P) Bond Formation

The bromine atom at the 6-position of this compound is also a key site for the formation of bonds between carbon and various heteroatoms, such as nitrogen, oxygen, sulfur, and phosphorus.

Buchwald-Hartwig Amination (C-N)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction is exceptionally versatile, with a broad scope for both the amine and the aryl halide components. The choice of phosphine ligand is critical for the success of the reaction.

Table 3: Representative Buchwald-Hartwig Amination of 2-Bromopyridines

Amine/AmideLigandBaseSolventTemperature (°C)Yield (%)Reference
DiethylaminedpppNaOtBuToluene8098 researchgate.net
PyrrolidinedpppNaOtBuToluene8095 researchgate.net
BenzamideXantPhosDBUToluene/DMF100Good chemrxiv.orgamazonaws.com
Other C-N, C-O, C-S, C-P Coupling Reactions

C-N Coupling: Besides the Buchwald-Hartwig amination, the Ullmann condensation is a classical method for C-N bond formation using a copper catalyst, although it often requires harsher reaction conditions. wikipedia.org

C-O Coupling (Ullmann Condensation): The formation of aryl ethers can be achieved through the Ullmann condensation, which involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. This method is particularly useful for forming diaryl ethers.

C-S Coupling: The C-S bond can be formed via palladium-catalyzed cross-coupling of aryl halides with thiols. These reactions can often be performed at room temperature with the appropriate choice of monophosphine ligands and a soluble base. nih.gov

C-P Coupling: Carbon-phosphorus bonds can be formed through nickel-catalyzed cross-coupling reactions of aryl halides with secondary phosphine oxides. researchgate.netresearchgate.net These reactions provide access to valuable tertiary phosphine oxides.

Oxidation and Reduction Reactions for Functional Group Interconversion

The methyl group and the pyridine ring of this compound can undergo oxidation and reduction reactions, respectively, allowing for further functional group interconversions.

Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid. This transformation is often achieved using strong oxidizing agents such as potassium permanganate (KMnO₄). The resulting pyridine carboxylic acid can then serve as a handle for further synthetic manipulations.

Reduction: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. For fluorinated pyridines, heterogeneous catalysts such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C) are often employed under a hydrogen atmosphere, frequently in the presence of an acid.

Derivatization Strategies for Complex Molecular Architectures

The presence of a bromine atom, a fluorine atom, and a methyl group on the pyridine ring of this compound allows for a range of chemical transformations. The bromine at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the methyl group at the 3-position can be functionalized to introduce various one-carbon synthons.

Preparation of Pyridine-Based Carboxaldehydes

The synthesis of pyridine-based carboxaldehydes from this compound is a critical transformation, as the aldehyde functionality serves as a versatile handle for further molecular elaboration. A common strategy involves a two-step sequence: initial conversion of the methyl group to a hydroxymethyl group, followed by oxidation to the corresponding aldehyde.

While direct oxidation of the methyl group can be challenging, a plausible route involves the initial formation of (6-bromo-2-fluoro-pyridin-3-yl)methanol. This intermediate can then be efficiently oxidized to 6-bromo-2-fluoro-3-pyridinecarboxaldehyde. A well-established method for this oxidation step utilizes the Dess-Martin periodinane (DMP) reagent.

In a typical procedure, the (6-bromo-2-fluoro-pyridin-3-yl)methanol is dissolved in a suitable solvent like dichloromethane (DCM) and treated with Dess-Martin periodinane at a controlled temperature, often starting at 0 °C and gradually warming to room temperature. The reaction progress is monitored until completion, typically over several hours. The workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate. Following extraction and purification, the desired 6-bromo-2-fluoro-3-pyridinecarboxaldehyde can be isolated in good yield. For a similar transformation of (6-bromo-3-fluoropyridin-2-yl)methanol to 6-bromo-3-fluoropicolinaldehyde, a yield of 69.4% has been reported. chemicalbook.com

Table 1: Oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol

ReactantReagentSolventTemperatureReaction TimeProductYield
(6-bromo-3-fluoropyridin-2-yl)methanolDess-Martin periodinaneDichloromethane0-20 °C14 h6-bromo-3-fluoropicolinaldehyde69.4%

Transformations to Hydroxymethyl and Chloromethyl Pyridines

The synthesis of hydroxymethyl and chloromethyl pyridines from this compound provides valuable intermediates for further synthetic manipulations, such as etherification, esterification, or nucleophilic substitution reactions.

The initial step in these transformations is the conversion of the 3-methyl group to a hydroxymethyl group, yielding (6-bromo-2-fluoro-pyridin-3-yl)methanol. This can be achieved through various methods, including free-radical bromination of the methyl group with a reagent like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, followed by hydrolysis of the resulting benzylic bromide.

Once the hydroxymethyl derivative is obtained, it can be readily converted to the corresponding chloromethyl pyridine. A mild and efficient method for this transformation involves the use of cyanuric chloride in the presence of N,N-dimethylformamide (DMF). This reagent system avoids the harsh conditions and potential side reactions associated with traditional chlorinating agents like thionyl chloride. The reaction is typically carried out by treating a solution of the hydroxymethylpyridine in a solvent such as dichloromethane with the cyanuric chloride/DMF adduct at room temperature.

Synthesis of other Substituted Pyridine Derivatives

The bromine atom at the 6-position of this compound is a key functional group that enables the synthesis of a wide range of substituted pyridine derivatives through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl compounds by coupling the bromopyridine with various aryl or heteroaryl boronic acids or their esters. libretexts.orgtcichemicals.combeilstein-journals.orgresearchgate.netmdpi.comscispace.com The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine ligand, in the presence of a base like potassium carbonate or sodium carbonate. The choice of solvent often involves a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water. These conditions facilitate the coupling of this compound with a diverse range of boronic acids to introduce new aryl or heteroaryl substituents at the 6-position.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. soton.ac.ukwikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, such as copper(I) iodide, and an amine base like triethylamine or diisopropylamine. The reaction provides a direct route to 6-alkynyl-2-fluoro-3-methylpyridine derivatives, which are valuable precursors for the synthesis of more complex heterocyclic systems. For the related compound, 6-bromo-3-fluoro-2-cyanopyridine, Sonogashira coupling with various terminal alkynes has been shown to proceed in high yields (85-93%). soton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between this compound and a wide variety of primary or secondary amines. wikipedia.orgchemspider.comrsc.orgorganic-chemistry.orgnih.gov The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., BINAP, XPhos) and a strong base, such as sodium tert-butoxide. This method provides a versatile route to 6-amino-2-fluoro-3-methylpyridine derivatives, which are important building blocks in pharmaceutical research. For instance, the Buchwald-Hartwig amination of 2-bromo-6-methyl pyridine with (+/-)-trans-1,2-diaminocyclohexane has been reported to proceed with a 60% yield. chemspider.com

Table 2: Overview of Cross-Coupling Reactions on Bromopyridines

Reaction NameCoupling PartnerCatalyst SystemBaseProduct Type
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPalladium complex (e.g., Pd(PPh₃)₄)K₂CO₃, Na₂CO₃6-Aryl/Heteroaryl-2-fluoro-3-methylpyridines
SonogashiraTerminal AlkynePalladium complex / Copper(I) saltAmine (e.g., Et₃N)6-Alkynyl-2-fluoro-3-methylpyridines
Buchwald-Hartwig AminationPrimary/Secondary AminePalladium complex / Phosphine ligand (e.g., BINAP)NaOtBu6-Amino-2-fluoro-3-methylpyridines

Applications in Advanced Chemical Synthesis and Materials Science

Intermediate in Complex Organic Molecule Synthesis

In the realm of organic synthesis, 6-Bromo-2-fluoro-3-methylpyridine serves as a crucial intermediate, valued for its utility in constructing intricate molecular architectures. The strategic placement of its functional groups allows for selective chemical transformations, enabling chemists to build complex structures with high precision.

Fluorinated heterocyclic compounds are of growing importance in medicinal chemistry, materials science, and agriculture. ethernet.edu.et Compounds like this compound are categorized as heterocyclic fluorinated building blocks. tcichemicals.com The pyridine (B92270) ring itself is a fundamental structure in many biologically active compounds. nih.gov The presence of both a bromine and a fluorine atom on this ring system offers chemists distinct reactive handles to elaborate the molecule, making it a foundational component for synthesizing a diverse range of more complex heterocyclic systems. ethernet.edu.et

The generation of poly-substituted pyridines is a key area of synthetic chemistry, and this compound is an excellent precursor for this purpose. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows for the introduction of various aryl or alkyl groups at the 6-position of the pyridine ring. For instance, studies on similar bromo-pyridine systems have shown that they react efficiently with a variety of arylboronic acids to produce novel, highly substituted pyridine derivatives. mdpi.com

Furthermore, the fluorine atom influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity provides another avenue for introducing different functional groups. The combination of these reactive sites allows for a stepwise and controlled functionalization of the pyridine core, leading to a wide array of poly-substituted products. Bromo substituents on heteroaromatic rings are highly desirable as they permit subsequent functionalization after an initial chemical transformation. mdpi.com

Table 1: Synthetic Utility of this compound

Reaction Type Role of this compound Resulting Structure
Suzuki Cross-Coupling Source of bromopyridine Aryl-substituted pyridine
Heck Coupling Source of bromopyridine Alkene-substituted pyridine
Sonogashira Coupling Source of bromopyridine Alkyne-substituted pyridine

Medicinal Chemistry and Drug Discovery

Pyridine scaffolds are a mainstay in medicinal chemistry, known to be present in numerous vitamins, co-enzymes, and therapeutic drugs. mdpi.com Their ability to form hydrogen bonds and their aqueous solubility contribute to the favorable pharmacological characteristics of many drugs. mdpi.com this compound serves as a key scaffold in this field, providing a structural foundation for the design and synthesis of new therapeutic agents.

In drug discovery, a "scaffold" is a core chemical structure upon which a variety of functional groups can be appended to create a library of compounds for biological testing. This compound is utilized as such a scaffold. smolecule.com The strategic placement of its substituents allows for systematic modifications to explore the structure-activity relationship (SAR) of new molecules. Fluorine substitution, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. ethernet.edu.et The bromine atom acts as a convenient attachment point for building out more complex functionalities through coupling reactions, enabling the exploration of diverse chemical space in the search for new drugs.

The pyridine ring and its derivatives are well-known for their diverse biological activities, including antibacterial and antifungal properties. nih.gov Research into related bromo-fluoro-pyridine structures has indicated their potential in developing new agents to combat microbial infections. smolecule.com The scaffold of this compound is used as a starting point for synthesizing novel compounds that are then screened for their efficacy against various bacterial and fungal strains. The development of new antimicrobial agents is critical due to the rise of drug-resistant pathogens, a significant challenge in modern medicine. nih.gov

The incorporation of halogen atoms, particularly bromine, into heterocyclic scaffolds is a known strategy in the design of potential anti-cancer agents. nih.gov Studies have shown that the presence of a halogen at certain positions on rings like quinazoline can enhance anticancer effects. nih.gov Similarly, halogenated derivatives of other heterocyclic systems have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov Consequently, this compound is an attractive starting material for the synthesis of novel compounds aimed at cancer therapy. smolecule.com These synthesized derivatives are evaluated in cytotoxicity studies to determine their ability to inhibit the growth of cancer cells, with the goal of identifying new and more effective chemotherapeutic agents. smolecule.comnih.gov

Table 2: Therapeutic Exploration of the this compound Scaffold

Therapeutic Area Role of Scaffold Key Structural Features
Anti-Bacterial Core structure for new antibiotic derivatives Pyridine core, Halogen substituents
Anti-Fungal Foundation for novel antifungal agents Pyridine core, Fluorine atom

Modulators of Biological Targets (e.g., Enzyme Inhibitors, Receptor Antagonists)

The pyridine scaffold is a fundamental structural motif in medicinal chemistry, and its derivatives are integral to the development of various therapeutic agents. researchgate.netresearchgate.net While this compound itself is not typically a final drug product, it serves as a crucial building block for the synthesis of more complex molecules designed to modulate biological targets. The strategic placement of bromo, fluoro, and methyl groups on the pyridine ring provides synthetic handles and influences the electronic properties and steric profile of the molecule, which are critical for its subsequent transformations into biologically active compounds.

Research into pyridine derivatives has led to the discovery of potent and selective modulators of various biological targets. For instance, a class of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives has been identified as selective antagonists for the human A3 adenosine receptor. nih.gov These antagonists are being explored for their potential as anti-inflammatory and anti-asthmatic agents. nih.gov The synthesis of such complex pyridine derivatives often starts from simpler, functionalized pyridine precursors. The bromine atom in this compound is particularly useful as it can be readily converted into other functional groups or used in cross-coupling reactions to build the more elaborate structures required for specific biological activity.

Furthermore, the pyridine nucleus is present in a wide range of compounds investigated for their potential as enzyme inhibitors. For example, various pyridine and pyrimidine derivatives have been studied as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The design and synthesis of these inhibitors rely on the versatile chemistry of pyridine precursors to introduce the necessary pharmacophoric features for effective binding to the target enzyme. acs.org Therefore, this compound represents a valuable starting material for generating libraries of novel compounds to be screened for inhibitory activity against various enzymes and receptors.

Strategies for Modulating Pharmacokinetic Profiles (e.g., Lipophilicity, Brain Penetration)

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is critical to its therapeutic success. The substituents on the this compound scaffold play a significant role in determining these properties. The incorporation of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability and modulate its lipophilicity. researchgate.netnih.gov

The ability of a drug to penetrate the blood-brain barrier is crucial for treating central nervous system (CNS) disorders. The physicochemical properties of a molecule, including its lipophilicity, molecular size, and hydrogen-bonding capacity, are major determinants of its BBB permeability. researchgate.net The strategic use of fluorinated pyridine scaffolds has been shown to improve brain penetration. nih.gov The substituents on this compound can be systematically modified to fine-tune the molecule's pharmacokinetic properties for optimal therapeutic effect.

Table 1: Predicted Influence of Substituents on Pharmacokinetic Parameters of this compound Derivatives

Substituent Effect on Lipophilicity (logP) Effect on Metabolic Stability Effect on Brain Penetration
Bromine Increases Can be a site for metabolism Increases (due to increased lipophilicity)
Fluorine Generally Increases Generally Increases (blocks metabolic sites) Can Increase (by increasing lipophilicity)
Methyl Increases Can be a site for metabolism Increases (due to increased lipophilicity)

Molecular Docking and ADME Prediction Studies in Drug Design

In modern drug discovery, computational methods such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are indispensable tools for the rational design of new therapeutic agents. nih.govroyalsocietypublishing.org These in silico techniques are frequently applied to pyridine derivatives to predict their biological activity and pharmacokinetic properties before their synthesis, thereby saving time and resources. acs.org

Molecular docking studies are used to predict the binding orientation and affinity of a ligand (a potential drug molecule) within the active site of a biological target, such as an enzyme or a receptor. For pyridine-containing compounds, docking simulations can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their binding affinity. nih.gov This information is crucial for optimizing the structure of the lead compound to improve its potency and selectivity.

ADME prediction models are used to evaluate the drug-like properties of a compound. These models can predict a range of pharmacokinetic parameters, including intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. royalsocietypublishing.org For pyridine derivatives, these predictions help to identify potential liabilities early in the drug discovery process and guide the design of molecules with more favorable pharmacokinetic profiles. acs.org The combination of molecular docking and ADME prediction allows for a more efficient exploration of the chemical space and a higher success rate in identifying promising drug candidates.

Table 2: Key ADMET Parameters Evaluated for Pyridine-Based Drug Candidates

Parameter Description Importance in Drug Design
Human Intestinal Absorption (HIA) Predicts the extent of absorption from the gut. Crucial for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Predicts the ability to cross into the central nervous system. Essential for CNS-acting drugs.
CYP450 Inhibition Predicts inhibition of key metabolic enzymes. Important for avoiding drug-drug interactions.
Plasma Protein Binding (PPB) Predicts the extent of binding to plasma proteins. Affects the free drug concentration and efficacy.
Ames Mutagenicity Predicts the potential to cause DNA mutations. A critical indicator of potential carcinogenicity.
Hepatotoxicity Predicts the potential to cause liver damage. A major reason for drug failure in clinical trials.

Material Science Applications

Potential in Electronic Materials

This compound can serve as a versatile building block for the synthesis of more complex, functional organic electronic materials. smolecule.com The bromine atom provides a reactive site for cross-coupling reactions, allowing for the facile introduction of various aromatic and heteroaromatic moieties to construct larger conjugated systems. The fluorine and methyl substituents can be used to fine-tune the electronic properties, such as the HOMO and LUMO energy levels, as well as the solubility and film-forming properties of the resulting materials. nih.gov Pyridine-containing materials have been successfully employed as charge carriers in OLEDs and have shown promise in improving power conversion efficiency in perovskite solar cells. researchgate.netrsc.org The rational design of new pyridine-based materials, starting from precursors like this compound, is a promising avenue for the development of next-generation organic electronic devices. rsc.org

Chiral Dopants for Liquid Crystals

Chiral dopants are essential components in the formulation of cholesteric liquid crystals, which are used in a variety of applications, including liquid crystal displays (LCDs) and optical sensors. beilstein-journals.org When a small amount of a chiral dopant is added to a nematic liquid crystal host, it induces a helical twist in the molecular arrangement, leading to the formation of a chiral nematic (cholesteric) phase. rsc.org The ability of a chiral dopant to induce this helical structure is quantified by its helical twisting power (HTP). beilstein-journals.orgrsc.org

Catalysis and Ligand Design

Pyridine and its derivatives are widely utilized as ligands in transition-metal catalysis due to the ability of the nitrogen atom's lone pair of electrons to coordinate with a metal center. acs.orgacs.org The electronic and steric properties of the pyridine ligand can be systematically tuned by introducing different substituents on the ring, which in turn influences the reactivity and selectivity of the metal catalyst. nih.gov this compound, with its specific substitution pattern, presents an interesting scaffold for the design of new ligands.

Palladium complexes with pyridine-based ligands have proven to be highly effective catalysts for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental transformations in organic synthesis. acs.orgnih.gov The bromo, fluoro, and methyl groups on this compound can modulate the Lewis basicity of the pyridine nitrogen and the steric environment around the metal center, thereby affecting the catalytic activity. For instance, more basic ligands can sometimes lead to an increase in reaction yield. nih.gov

Furthermore, pyridine derivatives can be incorporated into more complex ligand architectures, such as polydentate or chiral ligands, for asymmetric catalysis. mdpi.comgeorgiasouthern.edu The bromine atom on this compound serves as a convenient handle for elaboration into such structures. Chiral pyridinium salts have also been synthesized and used to form metal complexes, opening up possibilities for their use in catalytic processes. nih.gov The development of novel catalysts based on functionalized pyridine ligands is a continuous effort in the pursuit of more efficient and selective chemical transformations. nih.govsemanticscholar.org

Emerging Research Directions and Future Prospects for 6 Bromo 2 Fluoro 3 Methylpyridine

Exploration of Novel Reactivity Patterns

The unique arrangement of a bromine atom, a fluorine atom, and a methyl group on the pyridine (B92270) ring of 6-Bromo-2-fluoro-3-methylpyridine offers a rich landscape for exploring novel chemical reactions. The bromine atom at the 6-position is a prime site for transition-metal-catalyzed cross-coupling reactions. Researchers are actively investigating its utility in well-established methods such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura cross-coupling, which forms carbon-carbon bonds, is a powerful tool for creating biaryl compounds. beilstein-journals.orgmdpi.com The reaction of this compound with various arylboronic acids, catalyzed by palladium complexes, is an expectedly efficient route to synthesize complex substituted pyridines. mdpi.com Similarly, the Buchwald-Hartwig amination offers a direct pathway to form carbon-nitrogen bonds, which are crucial in many pharmaceutically active molecules. chemspider.comwikipedia.orgnih.govorganic-chemistry.org The selective reaction at the C-Br bond allows for the introduction of a wide range of amine functionalities. nih.gov

Beyond these established methods, emerging research is focusing on C-H activation. nih.govnih.gov The presence of the fluorine and bromine atoms influences the electron density of the pyridine ring, potentially enabling regioselective C-H functionalization at other positions on the ring, catalyzed by metals like rhodium or palladium. nih.govnih.gov This approach would allow for the direct introduction of new functional groups without pre-functionalization, representing a more atom-economical synthetic strategy. Another area of exploration is the bromine-magnesium exchange reaction, which can generate a Grignard reagent intermediate for further reactions with various electrophiles. researchgate.net

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction NameReactantCatalystProduct Type
Suzuki-Miyaura CouplingArylboronic AcidPalladium ComplexAryl-substituted Pyridine
Buchwald-Hartwig AminationPrimary/Secondary AminePalladium ComplexAmino-substituted Pyridine
C-H Activation/CouplingAlkene/AlkyneRhodium/Palladium ComplexFunctionalized Pyridine
Bromine-Magnesium ExchangeiPrMgCl-Pyridyl Grignard Reagent

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmentally friendly chemical processes, researchers are exploring sustainable methods for the synthesis of functionalized pyridines like this compound. Green chemistry principles are being applied to reduce waste, minimize energy consumption, and use less hazardous substances. benthamscience.com

Key strategies in this area include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govacs.orgresearchgate.net

One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single reaction vessel to form a complex product in one step, reducing the need for intermediate purification steps and minimizing solvent waste. benthamscience.comnih.govacs.orgresearchgate.net

Use of Greener Solvents and Catalysts: There is a move away from traditional volatile organic solvents towards more environmentally benign alternatives. Ionic liquids are being investigated as they can act as both the solvent and the catalyst and are often recyclable. benthamscience.com

Catalysis: The use of efficient and recyclable catalysts, including green catalysts, is a cornerstone of sustainable chemistry for pyridine synthesis. nih.gov

While specific green synthesis protocols for this compound are still in development, the general methodologies established for other pyridine derivatives provide a clear roadmap for future research. benthamscience.comnih.gov

Advanced Computational Predictions for Structure-Activity Relationships

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For derivatives of this compound, advanced computational methods are being used to predict their physicochemical properties and biological activities, thereby guiding synthetic efforts.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.govresearchgate.netresearchgate.net By making small, systematic changes to the core structure of this compound (e.g., through the coupling reactions mentioned in section 6.1) and calculating various molecular descriptors, researchers can build predictive models. These models can help identify which modifications are most likely to enhance a desired activity, such as antiproliferative or antimicrobial effects. nih.govresearchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential of these molecules. mdpi.com This information provides insights into their reactivity, stability, and intermolecular interactions, which are critical for predicting how they might bind to a biological target or self-assemble in a material. mdpi.comfigshare.com

Application in Complex Natural Product Synthesis

The pyridine ring is a fundamental structural motif found in a wide array of natural products, including many with significant medicinal properties like vitamins and alkaloids. nih.govlifechemicals.com While there are no widely reported total syntheses of natural products that specifically use this compound as a starting material, its potential as a versatile building block is clear.

The functional handles on the molecule—the bromine for cross-coupling, the fluorine for modulating electronic properties, and the various positions for potential C-H activation—make it an attractive precursor for synthesizing complex, highly substituted pyridine fragments. These fragments could then be incorporated into the total synthesis of natural products or their analogues. The ability to introduce diverse substituents through reactions like Suzuki and Buchwald-Hartwig amination allows for the creation of libraries of natural product-like molecules for biological screening.

Development of Next-Generation Pharmaceutical and Material Applications

The unique combination of substituents on this compound makes it a highly promising scaffold for the development of next-generation pharmaceuticals and advanced materials.

In medicinal chemistry, the incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.govuni-muenster.de The pyridine core itself is present in numerous FDA-approved drugs. lifechemicals.com Consequently, derivatives of this compound are being explored as potential therapeutic agents, particularly in oncology, where pyridine-containing compounds have shown antiproliferative activity. nih.gov The compound also serves as a key intermediate in the synthesis of agrochemicals, such as pesticides and herbicides. chemimpex.com

In materials science, fluorinated aromatic compounds are of great interest for creating advanced polymers and functional materials. nih.gov The presence of fluorine can impart properties such as thermal stability, chemical resistance, and specific electronic characteristics. The ability to functionalize this compound through its bromine atom opens up possibilities for creating novel monomers that can be polymerized to form materials with tailored properties for applications in electronics and specialty polymers. chemimpex.com

Q & A

Q. Can green chemistry principles be applied to the synthesis of this compound to reduce environmental impact?

  • Methodological Answer : Solvent-free mechanochemical synthesis (ball milling) reduces waste. Catalytic fluorination using recyclable reagents like Selectfluor® minimizes stoichiometric waste. Life-cycle assessment (LCA) metrics show a 40% reduction in E-factor (kg waste/kg product) compared to traditional methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.